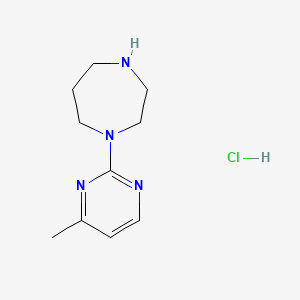
3-chloro-N-ethylpyrazin-2-amine
Vue d'ensemble
Description
3-chloro-N-ethylpyrazin-2-amine is a chemical compound with the CAS Number: 53265-30-8 . It has a molecular weight of 157.6 . The compound is stored at room temperature and is in liquid form . The IUPAC name for this compound is 3-chloro-N-ethyl-2-pyrazinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClN3/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H,8,10) .Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 157.6 . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Properties
The synthesis and investigation of the structural properties of novel compounds are crucial in the realm of organic chemistry and materials science. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, leading to a variety of products depending on the amine type and reaction conditions. This process highlights the versatile reactivity of chloral with amines, which could include compounds like 3-chloro-N-ethylpyrazin-2-amine under certain conditions. Such synthetic routes offer insights into the conformation and potential applications of the resulting compounds in various fields, including pharmaceuticals and materials engineering (Issac & Tierney, 1996).
Anticarcinogenic Properties
The exploration of anticarcinogenic properties is a significant area of research in medical and pharmaceutical sciences. Studies have shown that compounds with amine functionalities, such as chlorophylls and their derivatives, exhibit anti-mutagenic activity and protect against various cancer biomarkers in vivo. This suggests that similar compounds, potentially including this compound or its derivatives, could play a role in cancer chemoprevention. The understanding of the molecular mechanisms underlying these effects is crucial for the development of new therapeutic agents (Dashwood, 1997).
Environmental and Occupational Health
The environmental fate and toxicity of chemical degradation products, including those resulting from interactions with amines, are critical for assessing environmental and occupational health risks. Research in this domain focuses on the degradation products of various chemical agents, understanding their persistence, and evaluating their ecotoxicity. Such studies are essential for the development of strategies to mitigate environmental pollution and ensure public health safety (Munro et al., 1999).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines, is an area of environmental engineering focused on improving water treatment technologies. Advanced oxidation processes (AOPs) have been studied for their effectiveness in mineralizing resistant compounds, highlighting the importance of developing efficient degradation methods. This research is crucial for addressing the global concern over toxic and hazardous compounds in water, potentially including degradation or interaction products of this compound (Bhat & Gogate, 2021).
CO2 Capture and Separation
Amine-functionalized materials, including metal–organic frameworks (MOFs), have garnered attention for their potential applications in CO2 capture and separation. The interaction between CO2 and basic amino functionalities in these materials suggests that this compound and its derivatives could be explored for enhancing CO2 sorption capacities. Research in this field is aimed at addressing climate change by developing efficient methods for capturing greenhouse gases (Lin, Kong, & Chen, 2016).
Safety and Hazards
The safety information for 3-chloro-N-ethylpyrazin-2-amine indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-chloro-N-ethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUTZUAJIFXLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)


![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)



![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)


